molecular formula C6H7NO2S B1321593 4,5-Dimethylthiazole-2-carboxylic acid CAS No. 79312-41-7

4,5-Dimethylthiazole-2-carboxylic acid

Cat. No. B1321593
CAS RN: 79312-41-7
M. Wt: 157.19 g/mol
InChI Key: ICWKPMXHMDXUNE-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazole-2-carboxylic acid is a compound that is structurally related to various thiazole derivatives, which are of interest due to their potential biological activities and their presence in various chemical reactions and syntheses. Although the provided papers do not directly discuss 4,5-Dimethylthiazole-2-carboxylic acid, they do provide insights into similar compounds that can help infer the properties and reactions of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of thiazolidine-2,4-dicarboxylic acid was achieved through the condensation of glyoxylic acid with L(-)R-cysteine, suggesting that similar methods could potentially be applied to synthesize 4,5-Dimethylthiazole-2-carboxylic acid . Additionally, the synthesis of 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid from D-penicillamine and benzaldehyde indicates that aldehydes can be used to introduce substituents on the thiazole ring .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the lack of intramolecular hydrogen bonding in a peptide derivative of 5,5-dimethylthiazolidine-4-carboxylic acid was demonstrated using IR and NMR spectroscopy . Similarly, the structure of 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid was determined by single crystal X-ray diffraction, which could be a technique applicable to the structural determination of 4,5-Dimethylthiazole-2-carboxylic acid .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The stability of D-5,5-dimethyl-delta2-thiazoline-4-carboxylic acid under different conditions was studied, and it was found to hydrolyze into N-formyl-D-penicillamine, indicating that thiazole derivatives can be sensitive to hydrolytic conditions . The reactivity of thiazole derivatives with isocyanates and amines to form hydantoins and bicyclic derivatives, respectively, suggests that 4,5-Dimethylthiazole-2-carboxylic acid could also participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For example, the study of 4-methylthiadiazole-5-carboxylic acid using density functional theory (DFT) provided insights into its electronic structure, spectral features, and hydrogen bonding, which are important for understanding the behavior of the compound in different environments . The liquid crystalline behaviors of carboxylic acid derivatives containing 1,3,4-thiadiazole ring were influenced by the length of alkoxy chains, indicating that structural modifications can significantly affect the properties of these compounds .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 4,5-Dimethylthiazole-2-carboxylic acid is used as a building block in chemical synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH. The exact parameters would depend on the specific synthesis .
    • Results : The outcomes of the synthesis would depend on the specific reaction. In general, the goal of using 4,5-Dimethylthiazole-2-carboxylic acid in synthesis would be to incorporate its structure into a larger molecule .
  • Organic Materials Research

    • Application : Carbazoles, which can be synthesized using 4,5-Dimethylthiazole-2-carboxylic acid, are widely exploited for their interesting photophysical and electronic properties .
    • Method : The formation of 4,5-disubstituted carbazoles via regioselective dilithiation is one method that has been reported .
    • Results : The results of this research could lead to the development of new organic materials with unique properties .
  • Drug Discovery

    • Application : 4,5-Dimethylthiazole-2-carboxylic acid is a highly functionalized and biased thiazole used for drug discovery .
    • Method : It is used as a heterocyclic building block to specifically modify lead compounds .
    • Results : The outcomes of this application would depend on the specific drug discovery project. In general, the goal would be to develop new drugs with improved efficacy, safety, and pharmacokinetic properties .
  • Biological Research

    • Application : Thiazoles, including 4,5-Dimethylthiazole-2-carboxylic acid, are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
    • Method : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
    • Results : The results of this research could lead to the development of new drugs or therapies with unique properties .

Safety And Hazards

The safety data sheet (SDS) for 4,5-Dimethylthiazole-2-carboxylic acid indicates that it causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-4(2)10-5(7-3)6(8)9/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWKPMXHMDXUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615198
Record name 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylthiazole-2-carboxylic acid

CAS RN

79312-41-7
Record name 4,5-Dimethyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-thiazole-2-carboxylic acid
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